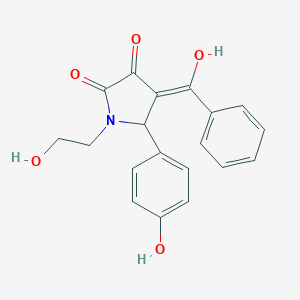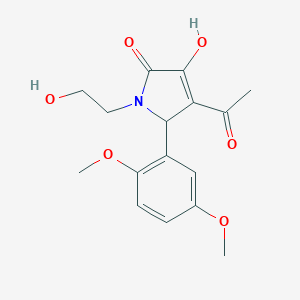![molecular formula C24H24N2O3 B247152 N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
科学的研究の応用
N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Several studies have demonstrated that N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A can inhibit the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of various inflammatory diseases. Additionally, N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
作用機序
The mechanism of action of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A is not fully understood. However, several studies have suggested that N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A exerts its effects by modulating various signaling pathways. For example, N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and protect neuronal cells from oxidative stress. Additionally, N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various techniques. Additionally, N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are also limitations to the use of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A in lab experiments. For example, the mechanism of action of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research on N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A. One potential direction is to further investigate the mechanism of action of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A. This could involve identifying the specific signaling pathways that are modulated by N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A and the downstream effects of these pathways. Another potential direction is to investigate the potential therapeutic applications of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on developing derivatives of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A with improved pharmacological properties.
合成法
The synthesis of N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide A involves a multistep process that requires several chemical reactions. The first step involves the reaction of 1-naphthol with ethylene oxide to form 2-(1-naphthyloxy)ethanol. The second step involves the reaction of 2-(1-naphthyloxy)ethanol with 5,7-dimethyl-1H-indole-2,3-dione to form N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. The final step involves the purification of the compound using various techniques such as column chromatography and recrystallization.
特性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-[5,7-dimethyl-1-(2-naphthalen-1-yloxyethyl)-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C24H24N2O3/c1-15-13-16(2)23-20(14-15)22(25-17(3)27)24(28)26(23)11-12-29-21-10-6-8-18-7-4-5-9-19(18)21/h4-10,13-14,22H,11-12H2,1-3H3,(H,25,27) |
InChIキー |
MJGJMFISFULFHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)NC(=O)C)C |
正規SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)



![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)

![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)


![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(4-(4-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247093.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)